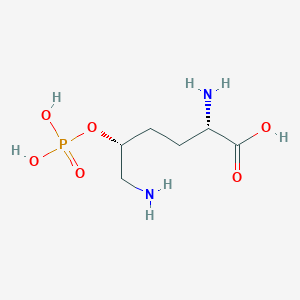

5-Phosphonooxy-L-lysine

Description

Chemical Nomenclatures and Synonyms

The compound is identified by several names, reflecting its specific chemical structure.

Systematic Nomenclature: (5R)-5-phosphonooxy-L-lysine

The systematic name for this compound is (5R)-5-phosphonooxy-L-lysine. nih.gov The IUPAC systematic name is (2S,5R)-2,6-diamino-5-(phosphonooxy)hexanoic acid, which precisely describes the arrangement of its functional groups and stereochemistry. nih.gov

Other Recognized Synonyms: 5-Phosphooxy-L-lysine, O-Phosphohydroxy-L-lysine, 5-Phosphonooxy-L-Lysine

In scientific literature and chemical databases, it is also referred to by various synonyms. These include 5-Phosphooxy-L-lysine, O-Phosphohydroxy-L-lysine, and the general term this compound. nih.govjst.go.jpgenome.jp

Interactive Table 1: Chemical Names and Synonyms

| Type | Name |

| Systematic Name | (5R)-5-phosphonooxy-L-lysine |

| IUPAC Name | (2S,5R)-2,6-diamino-5-(phosphonooxy)hexanoic acid |

| Synonym | 5-Phosphooxy-L-lysine |

| Synonym | O-Phosphohydroxy-L-lysine |

| Synonym | erythro-5-phosphonooxy-L-lysine |

Molecular Formula and Biochemical Classification

The fundamental properties of this compound are defined by its chemical formula and its classification within biochemistry.

Chemical Formula: C6H15N2O6P

The molecular formula for this compound is C6H15N2O6P. nih.govchemspider.com This indicates that each molecule is composed of six carbon atoms, fifteen hydrogen atoms, two nitrogen atoms, six oxygen atoms, and one phosphorus atom.

Classification as an O-Phosphoamino Acid

Biochemically, this compound is classified as an O-phosphoamino acid. vulcanchem.comnih.govhmdb.ca This classification arises from the presence of a phosphate (B84403) group attached to a hydroxyl group on the amino acid structure. It is also considered a non-proteinogenic L-alpha-amino acid, meaning it is not one of the 22 common amino acids directly encoded by the genetic code for protein synthesis. nih.govhmdb.ca

Stereochemistry: Erythro-5-phosphonooxy-L-lysine

The stereochemistry of the molecule is described as erythro-5-phosphonooxy-L-lysine. vulcanchem.comnih.govebi.ac.uk This specifies the spatial arrangement of the substituents around the chiral centers of the molecule, distinguishing it from other possible stereoisomers.

Interactive Table 2: Molecular and Biochemical Properties

| Property | Value |

| Molecular Formula | C6H15N2O6P |

| Biochemical Class | O-Phosphoamino Acid, L-lysine derivative |

| Stereochemistry | erythro |

Structure

3D Structure

Properties

Molecular Formula |

C6H15N2O6P |

|---|---|

Molecular Weight |

242.17 g/mol |

IUPAC Name |

(2S,5R)-2,6-diamino-5-phosphonooxyhexanoic acid |

InChI |

InChI=1S/C6H15N2O6P/c7-3-4(14-15(11,12)13)1-2-5(8)6(9)10/h4-5H,1-3,7-8H2,(H,9,10)(H2,11,12,13)/t4-,5+/m1/s1 |

InChI Key |

WLPXLNNUXMDSPG-UHNVWZDZSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)[C@H](CN)OP(=O)(O)O |

Canonical SMILES |

C(CC(C(=O)O)N)C(CN)OP(=O)(O)O |

physical_description |

Solid |

Origin of Product |

United States |

Enzymology of 5 Phosphonooxy L Lysine Phospho Lyase Phykpl

Enzyme Commission (EC) Classification and Systematic Name

The enzyme responsible for the breakdown of 5-phosphonooxy-L-lysine is formally classified by the Enzyme Commission and given a systematic name that describes the reaction it catalyzes. qmul.ac.ukwikipedia.orgenzyme-database.org

EC Number: EC 4.2.3.134

The designated EC number for this compound phospho-lyase is EC 4.2.3.134. qmul.ac.ukwikipedia.orgenzyme-database.orgcreative-enzymes.comamericanchemicalsuppliers.com This classification places it in the lyase class, specifically acting on carbon-oxygen bonds in phosphates. genome.jp

Systematic Name: (5R)-5-phosphooxy-L-lysine phosphate-lyase (deaminating; (S)-2-amino-6-oxohexanoate-forming)

The systematic name for this enzyme is (5R)-5-phosphonooxy-L-lysine phosphate-lyase (deaminating; (S)-2-amino-6-oxohexanoate-forming). qmul.ac.ukwikipedia.orgenzyme-database.org This name provides a detailed description of the substrate, the type of reaction (a phosphate-lyase that also removes an amino group), and the resulting product. qmul.ac.ukwikipedia.orgenzyme-database.org

| Classification | Details |

| EC Number | EC 4.2.3.134 |

| Systematic Name | (5R)-5-phosphooxy-L-lysine phosphate-lyase (deaminating; (S)-2-amino-6-oxohexanoate-forming) |

| Other Names | 5-phosphohydroxy-L-lysine ammoniophospholyase, AGXT2L2 (gene name) qmul.ac.ukenzyme-database.orgcreative-enzymes.com |

Catalytic Mechanism and Reaction Products

PHYKPL is a pyridoxal-phosphate-dependent protein that catalyzes the degradation of its specific substrate into several key products. qmul.ac.ukgenome.jp

Substrate: (5R)-5-phosphonooxy-L-lysine

The specific substrate for this enzyme is (5R)-5-phosphonooxy-L-lysine. qmul.ac.ukwikipedia.orgenzyme-database.org This molecule is an intermediate in the breakdown of 5-hydroxy-L-lysine. vulcanchem.com

Catalyzed Conversion to Ammonia (B1221849), Inorganic Phosphate (B84403), and 2-Aminoadipate Semialdehyde

The enzyme PHYKPL catalyzes the conversion of (5R)-5-phosphonooxy-L-lysine and water into three products: ammonia (NH₃), inorganic phosphate, and (S)-2-amino-6-oxohexanoate, which is also known as 2-aminoadipate semialdehyde. vulcanchem.comgenecards.orgqmul.ac.ukenzyme-database.orgcreative-enzymes.comnih.gov This reaction is a key step in the metabolic pathway for lysine (B10760008) degradation. genecards.orgnih.gov

| Reactants | Products |

| (5R)-5-phosphonooxy-L-lysine | Ammonia (NH₃) |

| Water (H₂O) | Inorganic Phosphate |

| (S)-2-amino-6-oxohexanoate (2-aminoadipate semialdehyde) |

Lack of Activity with Phosphoethanolamine

An important characteristic of this compound phospho-lyase is its substrate specificity. The enzyme demonstrates no activity with phosphoethanolamine. qmul.ac.ukgenome.jp This distinguishes it from the related enzyme ethanolamine-phosphate phospho-lyase (EC 4.2.3.2). qmul.ac.ukgenome.jp

Pyridoxal-Phosphate Cofactor Dependency

The enzymatic activity of this compound phospho-lyase (PHYKPL) is critically dependent on the presence of pyridoxal-5'-phosphate (PLP), the active form of vitamin B6. wikipedia.orgwikipedia.org PLP acts as a coenzyme, directly participating in the catalytic mechanism. drugbank.com It covalently binds to the enzyme, forming a Schiff base linkage, which is essential for its function. drugbank.com This coenzyme is versatile, assisting in a wide array of reactions involving amino acids by stabilizing various reaction intermediates. wikipedia.org The breakdown of this compound by PHYKPL is a PLP-dependent process that yields ammonia, inorganic phosphate, and (S)-2-amino-6-oxohexanoate. genecards.orgsinobiological.comreactome.org The requirement of PLP is a defining characteristic of this enzyme and places it within the large family of PLP-dependent enzymes. uniprot.orgnih.gov

Genetic Basis and Expression (PHYKPL Gene)

The enzyme this compound phospho-lyase is encoded by the PHYKPL gene. genecards.orgsinobiological.com This nuclear gene holds the blueprint for the mitochondrial enzyme. nih.govmaayanlab.cloud

The gene encoding this enzyme is officially known as PHYKPL, which stands for 5-phosphohydroxy-L-lysine phospho-lyase. genecards.orgsinobiological.com It has also been known by several aliases in scientific literature and databases. These include AGXT2L2 (Alanine--Glyoxylate Aminotransferase 2-Like 2) and PHLU. genecards.orgpharmgkb.orgavivasysbio.com Other identifiers include MGC15875. genecards.orgpharmgkb.org

Table 1: Gene Symbols and Aliases for the PHYKPL Gene

| Official Symbol | Aliases |

| PHYKPL | AGXT2L2, PHLU, MGC15875 |

This table summarizes the official symbol and common aliases for the gene encoding this compound phospho-lyase.

In humans, the PHYKPL gene is located on the long (q) arm of chromosome 5 at position 35.3. sinobiological.compharmgkb.orgcreative-bioarray.com This specific chromosomal address is denoted as 5q35.3.

The PHYKPL gene is conserved across a wide range of species, indicating its evolutionary importance. sinobiological.com Orthologs of the human PHYKPL gene, which are genes in different species that evolved from a common ancestral gene, have been identified in numerous organisms. These include chimpanzee, mouse, rat, chicken, and zebrafish. sinobiological.comreactome.org The presence of these orthologs suggests that the function of the PHYKPL enzyme has been maintained throughout vertebrate evolution. d-nb.info For instance, the rat ortholog is designated Phykpl. uniprot.orgbgee.org

Table 2: Orthologs of the Human PHYKPL Gene in Various Species

| Species | Common Name | Ortholog Symbol |

| Pan troglodytes | Chimpanzee | PHYKPL |

| Mus musculus | Mouse | Phykpl |

| Rattus norvegicus | Rat | Phykpl uniprot.orgbgee.org |

| Gallus gallus | Chicken | PHYKPL birdgenenames.org |

| Danio rerio | Zebrafish | phykpl |

This table showcases the conservation of the PHYKPL gene across different vertebrate species.

The PHYKPL gene undergoes alternative splicing, a process that allows a single gene to code for multiple protein variants. genecards.orgnih.govmaayanlab.cloudorigene.com This results in the production of multiple transcript variants, which can lead to different forms of the PHYKPL enzyme. elabscience.com The existence of these variants is documented in genomic databases, with multiple transcript reference sequences identified. lovd.nlbiogps.org This mechanism adds a layer of complexity to the regulation of PHYKPL activity.

Subcellular Localization: Mitochondrial Association

The PHYKPL enzyme is encoded by a nuclear gene, but the protein itself is localized to the mitochondria. nih.govmaayanlab.cloudelabscience.com Specifically, it is found within the mitochondrial matrix. reactome.orgbiogps.orggbiosciences.com This subcellular localization is consistent with its role in metabolism, as mitochondria are the primary sites of many catabolic pathways. Immunofluorescent staining of human cell lines has confirmed this mitochondrial localization. cosmobiousa.com

Enzymatic Activity and Regulation

This compound phospho-lyase, systematically named (5R)-5-phosphonooxy-L-lysine phosphate-lyase (deaminating; (S)-2-amino-6-oxohexanoate-forming), is a key enzyme in the degradation pathway of 5-hydroxy-L-lysine, a component of collagen. epa.gov The enzyme is also known by the gene name AGXT2L2. epa.govgenecards.org It is classified as a carbon-oxygen lyase with the Enzyme Commission (EC) number 4.2.3.134. genecards.org

The catalytic function of PHYKPL requires the cofactor pyridoxal-phosphate (PLP). researchgate.net As a PLP-dependent enzyme, it catalyzes the breakdown of its substrate through a lyase reaction. researchgate.net Specifically, it acts on (5R)-5-phosphonooxy-L-lysine, converting it into (S)-2-amino-6-oxohexanoate, ammonia (NH₃), and inorganic phosphate (Pi). researchgate.netnih.gov This reaction is a critical step in processing 5-hydroxylysine (B44584) derived from the breakdown of collagen. epa.gov

Research on the enzyme purified from rat liver has provided insights into its substrate specificity and kinetic properties. The enzyme demonstrates activity towards both phosphohydroxy-L-lysine and phosphoallohydroxy-L-lysine. The Michaelis constants (Km) determined for these substrates highlight the enzyme's high affinity. The recombinant human enzyme (AGXT2L2) has been shown to have similar kinetic properties to the native enzyme purified from rat liver. However, PHYKPL exhibits no activity with phosphoethanolamine, distinguishing it from the related enzyme AGXT2L1, an O-phosphoethanolamine phospho-lyase.

Direct allosteric regulation of PHYKPL by specific small molecule activators or inhibitors is not extensively documented in current scientific literature. The regulation of the metabolic pathway involving PHYKPL may occur at the level of gene expression rather than through direct modulation of enzyme activity. For instance, studies in the springtail Folsomia candida suggest that the expression of genes in the hydroxylysine degradation pathway, including PHYKPL, may be downregulated in response to environmental factors like heat stress.

Table 1: General Properties of this compound Phospho-Lyase (PHYKPL)

| Property | Description |

| Systematic Name | (5R)-5-phosphonooxy-L-lysine phosphate-lyase (deaminating; (S)-2-amino-6-oxohexanoate-forming) researchgate.net |

| Gene Name | PHYKPL, AGXT2L2 genecards.org |

| EC Number | 4.2.3.134 genecards.org |

| Cofactor | Pyridoxal-phosphate (PLP) researchgate.net |

| Cellular Location | Mitochondrion researchgate.netnih.gov |

| Reaction | (5R)-5-phosphonooxy-L-lysine + H₂O → (S)-2-amino-6-oxohexanoate + NH₃ + phosphate researchgate.net |

Table 2: Kinetic Parameters of Rat Liver this compound Phospho-Lyase

| Substrate | Kₘ (μM) |

| Phosphohydroxy-L-lysine | 3.6 |

| Phosphoallohydroxy-L-lysine | 10.5 |

Metabolic Pathways Involving 5 Phosphonooxy L Lysine

Role as a Metabolic Intermediate

5-Phosphonooxy-L-lysine serves as a key metabolic intermediate in the degradation pathway of 5-hydroxy-L-lysine. vulcanchem.com The formation of this compound begins with the hydroxylation of lysine (B10760008) residues within protein structures, particularly collagen, by lysyl hydroxylase enzymes. vulcanchem.com Following the proteolytic breakdown of these proteins, free 5-hydroxy-L-lysine is released. vulcanchem.com This free 5-hydroxy-L-lysine is then phosphorylated by the enzyme hydroxylysine kinase, a GTP-dependent kinase, to form this compound. vulcanchem.comwikipedia.orguniprot.org

The Hydroxylysine Degradation Pathway

The degradation of 5-hydroxy-L-lysine is a specialized pathway that processes this modified amino acid.

Precursors and Downstream Products: Conversion from 5-hydroxy-L-lysine and further metabolism to L-α-aminoadipic acid (L-AAA)

The precursor to this compound is 5-hydroxy-L-lysine. wikipedia.org The enzyme hydroxylysine kinase (HYKK) catalyzes the GTP-dependent phosphorylation of 5-hydroxy-L-lysine to yield this compound and GDP. wikipedia.orguniprot.orgnih.gov Subsequently, the enzyme this compound phospho-lyase (also known as AGXT2L2) acts on this compound. vulcanchem.comnih.govwikipedia.org This enzyme, which requires pyridoxal-phosphate as a cofactor, catalyzes the breakdown of this compound into (S)-2-amino-6-oxohexanoate (also known as L-α-aminoadipic semialdehyde), ammonia (B1221849), and inorganic phosphate (B84403). vulcanchem.comnih.govwikipedia.org L-α-aminoadipic semialdehyde is then oxidized to L-α-aminoadipic acid (L-AAA). biologists.comnih.gov

Interplay with Broader Lysine Catabolism Pathways

Lysine, an essential amino acid, is primarily catabolized in mammals through the saccharopine pathway, which takes place in the mitochondria. familiasga.comwikipedia.org This pathway involves the conversion of lysine to saccharopine, which is then cleaved to form 2-aminoadipic semialdehyde and glutamate. familiasga.comsmpdb.ca Another less prominent route is the pipecolate pathway. familiasga.comwiley.com The degradation of 5-hydroxy-L-lysine, and therefore the metabolism of this compound, represents a distinct but interconnected branch of lysine catabolism. biologists.comnih.gov All these pathways ultimately lead to the formation of 2-aminoadipic semialdehyde, highlighting a key point of metabolic integration. biologists.comnih.govmhmedical.com

Contribution to Broader Metabolic Processes: Context within Acetyl-CoA Biosynthesis Pathways

The catabolism of lysine, including the pathway involving this compound, ultimately contributes to central carbon metabolism by producing acetyl-CoA. smpdb.camhmedical.com Following the formation of L-α-aminoadipic acid, a series of enzymatic reactions convert it to α-ketoadipate. wikipedia.org This is then further metabolized to glutaryl-CoA, which is subsequently converted to crotonyl-CoA and finally to acetyl-CoA. wiley.comsmpdb.ca This acetyl-CoA can then enter the citric acid cycle for energy production or be utilized in other biosynthetic pathways, such as fatty acid synthesis. smpdb.caresearchgate.net Studies have shown that the degradation pathways for ketogenic amino acids like lysine can be activated to supply additional acetyl-CoA for processes like lipid biosynthesis. researchgate.net

Occurrence and Detection in Biological Systems

Identification as a Metabolite in Animal Systems

5-Phosphonooxy-L-lysine has been identified as an endogenous metabolite in various animal models, with its levels changing in response to specific physiological or pathological conditions.

Metabolomic profiling has pinpointed this compound as a potential biomarker in different disease states, including viral infections and sleep disorders.

Influenza A Virus Pneumonia: In a study investigating the mechanisms of Maxing Shigan Decoction in treating influenza A virus-induced pneumonia in mice, intestinal metabolomics revealed changes in various small molecules. researchgate.net An untargeted analysis showed that this compound was among the upregulated metabolites in the intestinal contents of the treatment group. nih.gov This finding suggests a potential role for this compound in the host's metabolic response to viral pneumonia and the therapeutic action of the treatment. researchgate.netnih.gov

Insomnia: Urine metabolomics has been employed to explore the mechanisms of insomnia and potential treatments. In studies using a rat model of insomnia, this compound was identified as one of several potential endogenous biomarkers. nih.govnih.govdntb.gov.ua Its levels were altered in the insomniac state, and treatment aimed at alleviating insomnia tended to restore its concentration toward normal levels, highlighting its connection to the metabolic dysregulation associated with sleep disturbances. nih.govnih.gov

The following table summarizes the findings from these metabolomic studies.

| Condition | Biological System/Sample | Observed Change in this compound | Associated Compounds |

|---|---|---|---|

| Influenza A Virus Pneumonia | Mouse Intestinal Contents | Upregulated | XDP, Cyhexatin, Methylgallic acid-O-sulphate, EDTA, Clavulanic acid, Quercitrin, Ketoconazole nih.gov |

| Insomnia | Rat Urine | Altered (Identified as a potential biomarker) | Allysine, 7,8-Dihydroneopterin, N-Acetylserotonin nih.govnih.gov |

Presence and Regulation in Plant Systems

The role of this compound is not limited to animal systems; it has also been detected in plants, where its regulation appears to be linked to specific biological processes such as reproductive incompatibility.

Distant Hybrid Incompatibility in Paeonia : A metabolomics study on the distant hybridization between tree peony (Paeonia sect. Moutan) and herbaceous peony (P. lactiflora) identified significant changes in the amino acid profiles in the stigma following pollination. mdpi.com In incompatible crosses, this compound was one of the down-regulated amino acids, with a log2 fold change of -1.64. mdpi.com This suggests that alterations in the amino acid pool, including the reduction of this compound, may contribute to the physiological disorders and hybridization barriers observed, such as the inhibition of pollen tube growth. mdpi.com

The table below details the regulation of this compound in the described plant study.

| Biological Process | Plant Species/Tissue | Observed Change in this compound | Other Down-regulated Amino Acids |

|---|---|---|---|

| Distant Hybrid Incompatibility | Paeonia Stigma | Down-regulated (log2FC = -1.64) | L-Glutamine, L-Aspartic acid, 4-(Phosphonooxy)-L-threonine mdpi.com |

Advanced Analytical Methodologies for Metabolite Profiling

The identification and quantification of this compound in complex biological samples have been made possible by sophisticated analytical techniques. Ultra-High Performance Liquid Chromatography coupled with Q Exactive Mass Spectrometry (UHPLC-QE-MS) is a prominent method used for this purpose. nih.govfrontiersin.org

In the metabolomic study related to influenza A virus pneumonia, a UHPLC-QE-MS analysis was performed using a Vanquish ultra-high performance liquid chromatograph. nih.gov The methodology involved:

Chromatographic Separation: Compounds were separated on a Waters ACQUITY UPLC BEH Amide column. nih.gov

Mobile Phase: A gradient elution was used with a mobile phase consisting of an aqueous phase (25 mmol/L ammonium (B1175870) acetate (B1210297) and 25 mmol/L ammonia) and an acetonitrile (B52724) phase. nih.gov

Mass Spectrometry: A Thermo Q Exactive HFX mass spectrometer was used for data acquisition. nih.gov

Data Analysis: The raw data was processed using software like ProteoWizard and R for peak identification, extraction, and alignment, with metabolite annotation performed against an in-house database. nih.gov

This powerful analytical platform allows for the sensitive and specific detection of metabolites like this compound from intricate biological matrices, enabling researchers to uncover its role in various physiological and pathological processes. nih.gov

Biological and Genetic Implications

Association with Inherited Metabolic Disorders: Phosphohydroxylysinuria due to PHYKPL gene mutations

5-Phosphonooxy-L-lysine is directly implicated in the rare inherited metabolic disorder known as Phosphohydroxylysinuria. This condition is biochemically characterized by the elevated excretion of 5-phosphohydroxylysine in the urine.

The genetic basis for Phosphohydroxylysinuria lies in mutations within the PHYKPL (5-Phosphohydroxy-L-Lysine Phospho-Lyase) gene, formerly known as AGXT2L2. genecards.orgfrontiersin.org This nuclear gene encodes a mitochondrial enzyme, 5-phosphohydroxy-L-lysine phospho-lyase, which is responsible for the catalytic conversion of this compound into ammonia (B1221849), inorganic phosphate (B84403), and 2-aminoadipate semialdehyde. genecards.orgfrontiersin.org When mutations render this enzyme inactive, its substrate, this compound, accumulates and is subsequently excreted.

Research has identified specific mutations in the PHYKPL gene responsible for the loss of enzyme activity. For instance, a study of a patient with the disorder revealed two heterozygous mutations, p.Gly240Arg and p.Glu437Val. nih.gov These mutations affect conserved amino acid residues, leading to the production of a largely insoluble and inactive protein. nih.gov The presence of such null alleles in the general population suggests the condition may be more common than previously recognized. nih.gov

While initially described in patients with neurological symptoms, the clinical phenotype associated with Phosphohydroxylysinuria is not consistently defined. nih.govnih.gov Some individuals may present with symptoms like seizures and ataxia, but other cases have been identified in individuals without neurological issues, suggesting that the primary clinical indicator may simply be the distinct urinary metabolite profile. nih.govnih.gov

| Gene | Disorder | Identified Mutations | Consequence of Mutation |

| PHYKPL (AGXT2L2) | Phosphohydroxylysinuria | p.Gly240Arg, p.Glu437Val | Lack of 5-phosphohydroxy-L-lysine phospho-lyase activity, leading to insoluble/inactive protein. nih.gov |

Functional Impact on Protein Homeostasis and Recycling of Hydroxylysine Residues in Collagen

The metabolic pathway involving this compound is integral to protein homeostasis, specifically in the breakdown and recycling of collagen. Collagen, the most abundant protein in mammals, is unique for its high content of modified amino acids, including hydroxylysine. mdpi.com During the synthesis of collagen, specific lysine (B10760008) residues are hydroxylated to form hydroxylysine, a step crucial for the subsequent glycosylation and cross-linking that gives collagen its structural integrity. mdpi.comresearchgate.net

The body is in a constant state of tissue remodeling, which involves the continuous degradation of old or damaged collagen. This breakdown process releases free amino acids, including hydroxylysine. The catabolism of hydroxylysine begins with its phosphorylation by a kinase to form this compound. The PHYKPL enzyme then carries out the next step, breaking it down into components that can be reutilized or further metabolized. nih.gov

Modulation in Response to Physiological and Environmental Perturbations

The regulation of the PHYKPL gene and the metabolism of this compound in response to physiological and environmental stressors, such as heat shock, is an area that is not well-documented in current scientific literature. Gene expression is known to be highly responsive to environmental perturbations to restore cellular homeostasis. nih.gov For instance, exposure to high temperatures typically induces the expression of heat shock protein (HSP) genes, which act as molecular chaperones to prevent protein misfolding and aggregation.

Q & A

Q. What is the enzymatic reaction catalyzed by 5-phosphonooxy-L-lysine phospho-lyase, and how can its activity be experimentally measured?

The enzyme this compound phospho-lyase (EC 4.2.3.134) catalyzes the cleavage of (5R)-5-phosphooxy-L-lysine into (S)-2-amino-6-oxohexanoate, ammonia, and inorganic phosphate . To measure activity, researchers can use spectrophotometric assays to detect ammonia release (e.g., via glutamate dehydrogenase coupling) or quantify phosphate using colorimetric methods (e.g., malachite green assay). Substrate depletion can also be monitored via HPLC or LC-MS with stable isotope labeling .

Q. What are the primary metabolic pathways involving this compound, and what analytical techniques are used to trace its metabolites?

this compound is implicated in mitochondrial lysine degradation pathways, particularly in disorders of the malate-aspartate shuttle . Key metabolites like 2-aminoadipate semialdehyde can be traced using LC-MS/MS with deuterated internal standards. Stable isotope-resolved metabolomics (SIRM) or -labeling coupled with NMR spectroscopy are effective for pathway flux analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic data for this compound phospho-lyase across different experimental conditions?

Contradictions in kinetic parameters (e.g., or ) may arise from differences in enzyme purity, assay pH, or cofactor availability. To address this:

Q. What genetic models are suitable for studying the physiological impact of AGXT2L2 mutations linked to phosphohydroxylysinuria?

Phosphohydroxylysinuria-associated AGXT2L2 mutations can be modeled using:

- Knockout mice with CRISPR/Cas9 targeting exon regions of the AGXT2L2 gene .

- Patient-derived fibroblasts with CRISPR-edited mutations to assess metabolite accumulation (e.g., this compound via LC-MS) .

- In vitro mitochondrial assays to evaluate disruptions in redox balance (e.g., NAD/NADH ratios) .

Q. How can researchers design experiments to differentiate between substrate promiscuity and off-target effects in this compound phospho-lyase?

- Perform isotopic competition assays with -labeled this compound and potential alternative substrates (e.g., phosphorylated arginine analogs).

- Use cryo-EM or X-ray crystallography to resolve enzyme-substrate binding conformations .

- Apply machine learning-based docking simulations to predict substrate specificity landscapes .

Methodological Considerations

Q. What are the best practices for replicating studies on this compound phospho-lyase in heterogeneous biological systems?

- Provide detailed protocols for mitochondrial isolation and enzyme extraction to ensure reproducibility .

- Include negative controls (e.g., AGXT2L2 siRNA-treated samples) in activity assays .

- Share raw data (e.g., chromatograms, kinetic curves) in supplementary materials to enable cross-validation .

Q. How should researchers handle conflicting data on the role of this compound in metabolic acidosis?

- Conduct meta-analyses of published datasets to identify confounding variables (e.g., patient age, dietary lysine intake) .

- Use multivariate regression models to correlate metabolite levels with clinical markers (e.g., blood pH, ammonia) .

- Validate findings in multiple model systems (e.g., zebrafish, murine models) to assess universality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.